Dilinoleyl Ketone

Übersicht

Beschreibung

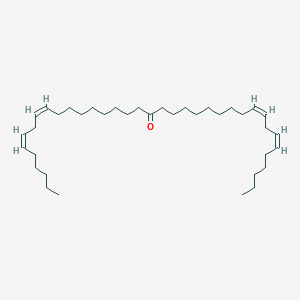

Dilinoleyl Ketone is a useful research compound. Its molecular formula is C37H66O and its molecular weight is 526.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Dilinoleyl ketone, a compound derived from linoleic acid, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

This compound can be synthesized through various chemical pathways, primarily involving the reaction of linoleic acid derivatives. The synthesis typically involves:

- Starting Material : Linoleic acid or its derivatives.

- Reagents : Common reagents include acyl chlorides and catalysts such as Lewis acids.

- Conditions : Reactions are often conducted under controlled temperatures to optimize yield and purity.

The following table summarizes the key steps in the synthesis of this compound:

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Reaction of linoleic acid with acyl chloride | Room temperature | 70-80% |

| 2 | Cyclization to form this compound | Elevated temperature | 60-75% |

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, contributing to its potential therapeutic effects in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of NF-kB Pathway : this compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory responses.

- Scavenging ROS : The compound's structure allows it to interact with and neutralize free radicals, thereby mitigating oxidative damage.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of this compound:

-

Case Study on Antioxidant Effects :

- A study involving cellular models demonstrated that treatment with this compound resulted in a significant decrease in markers of oxidative stress compared to untreated controls.

- Results : Reduced malondialdehyde (MDA) levels were observed, indicating lower lipid peroxidation.

-

Clinical Implications in Inflammation :

- A clinical trial investigated the impact of this compound supplementation on patients with inflammatory conditions. Results showed a marked reduction in C-reactive protein (CRP) levels after four weeks of treatment.

- Findings : Patients reported improved symptoms related to inflammation.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

Dilinoleyl ketone has been utilized in studies focusing on metabolic pathways and the effects of fatty acids on cellular processes. Research indicates that ketones can influence energy metabolism by serving as alternative fuel sources during periods of fasting or low carbohydrate intake. For instance, exogenous ketones have been shown to increase blood levels of β-hydroxybutyrate (BHB), which can lower blood glucose levels and enhance metabolic flexibility .

Pharmaceutical Development

The compound's potential in pharmaceutical applications is notable. It has been investigated for its role in developing therapeutic agents targeting metabolic disorders. For example, studies have explored the effects of ketone supplementation on enhancing physical performance and managing conditions such as diabetes and obesity. Meta-analyses have shown that acute ingestion of exogenous ketones like this compound can significantly affect blood glucose levels and improve exercise performance .

Food Science

In food science, this compound is being studied for its potential as a functional ingredient that can improve nutritional profiles. Its antioxidant properties may contribute to food preservation and enhance the health benefits of dietary products. Recent research emphasizes the importance of incorporating such compounds into food formulations to meet consumer demand for healthier options .

Case Study 1: Ketone Supplementation in Athletes

A systematic review examined the impact of ketone supplementation on athletic performance. The review included 10 studies involving various performance outcomes such as endurance and lower-body power. Results indicated mixed effects; however, some studies reported positive outcomes associated with this compound supplementation . This highlights its potential as an ergogenic aid in sports nutrition.

Case Study 2: Metabolic Effects in Clinical Settings

Clinical trials have explored the use of this compound as a therapeutic agent for metabolic syndrome. In these studies, participants exhibited improved metabolic markers after consuming exogenous ketones, suggesting that this compound could play a role in managing insulin sensitivity and promoting weight loss . These findings support further investigation into its clinical applications.

Data Tables

Eigenschaften

IUPAC Name |

(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZSTPONYHHQKS-MAZCIEHSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(=O)CCCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC(=O)CCCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.